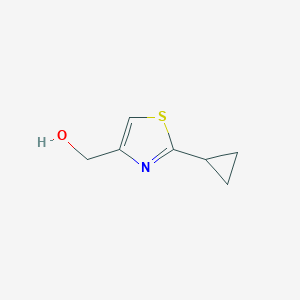

(2-Cyclopropylthiazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c9-3-6-4-10-7(8-6)5-1-2-5/h4-5,9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWKFTDGZIIVGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602207 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135207-09-9 | |

| Record name | (2-Cyclopropyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Preclinical Biological Activity Studies of 2 Cyclopropylthiazol 4 Yl Methanol Derivatives

Structure-Activity Relationship (SAR) Investigations of (2-Cyclopropylthiazol-4-yl)methanol Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications to the cyclopropyl (B3062369), thiazole (B1198619), and methanol (B129727) moieties, as well as the introduction of various substituents, can profoundly influence their potency and selectivity as inhibitors of key biological targets.

SAR in Cyclin-Dependent Kinase (CDK) Inhibition with Related Thiazole Scaffolds

Thiazole-based compounds have been extensively investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and transcription. acs.orgacs.orgelsevierpure.com The P-TEFb complex, which includes CDK9, is a key target for inducing apoptosis in cancer cells. acs.org The structure-activity relationship (SAR) of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives reveals that different functional groups on the pyrimidine (B1678525) or aniline (B41778) rings significantly impact CDK potency and selectivity. acs.org For instance, the substitution of hydrogen at the C5-position of the pyrimidine ring with a carbonitrile group can result in compounds with potent inhibitory activity against CDK1, CDK2, and CDK9. nih.gov

Furthermore, the nature of the substituent at the C2-position of the thiazole ring influences activity. While C2-methylamino or C2-ethylamino groups can have a minimal or even detrimental effect on CDK2 and CDK4 activity, they may not significantly impact CDK9 potency. acs.org However, bulkier groups like phenyl or other heterocycles at this position generally lead to a significant reduction in activity against all CDKs. acs.org X-ray crystallography studies of these inhibitors bound to CDK2 have provided valuable insights into their binding modes, helping to rationalize the observed SAR. acs.org

A series of 2,4-diaminothiazole derivatives has also been explored as CDK11 inhibitors. elsevierpure.comnih.gov Starting from a nonselective scaffold, structure-guided modifications led to probes with improved kinome-wide selectivity. elsevierpure.comnih.gov

| Compound/Scaffold | Target CDK(s) | Key SAR Observations | Reference(s) |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine | CDK9, CDK2, CDK1 | Substituents on pyrimidine and aniline rings are critical for potency and selectivity. | acs.org |

| 5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidine | CDK9, CDK2 | C5-substitution on the pyrimidine core is important for CDK9 potency and selectivity. A cyano group at C5 can lead to potent pan-CDK inhibition. | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK2, CDK9 | Led to the discovery of potent ATP-antagonistic CDK2 inhibitors. | acs.org |

| 2,4-Diaminothiazole | CDK11 | Structure-guided modifications improved selectivity over other kinases. | elsevierpure.comnih.gov |

SAR in Deoxycytidine Kinase (dCK) Inhibition through Related Cyclopropylthiazole Derivatives

Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for phosphorylating deoxyribonucleosides. nih.gov Its inhibition is a therapeutic strategy, particularly in combination with other agents, for certain cancers. escholarship.orgnih.gov SAR studies on dCK inhibitors have explored various structural classes, including pyrimidines. nih.gov For pyrimidine-based inhibitors, a bis-amino functionality on the pyrimidine ring appears to be crucial for dCK inhibition. nih.gov

Within the context of cyclopropylthiazole derivatives, modifications have been explored to optimize potency and pharmacokinetic properties. escholarship.org For instance, in a series of dCK inhibitors, a gem-dimethyl moiety was introduced to eliminate a stereocenter present in a lead compound while aiming to maintain low-nanomolar affinity for dCK. escholarship.org The synthesis of a derivative named NMc-14, which is 2-((2-(2-Cyclopropylthiazol-4-yl)propan-2-yl)thio)pyrimidine-4,6-diamine, highlights the exploration of linking the cyclopropylthiazole moiety to a diaminopyrimidine, a key pharmacophore for dCK inhibition. escholarship.org

The importance of the cyclopropyl group on the thiazole ring has been demonstrated in other contexts as well, such as in HCV NS5A inhibitors, where its presence significantly improved the potency profile against key resistant mutants compared to analogues without this group. acs.org

Analysis of Substituent Effects on Biological Potency and Selectivity

The effect of substituents on the biological activity of thiazole-based inhibitors is a recurring theme in medicinal chemistry. In the context of CDK inhibitors, substitutions on a 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold have been shown to dramatically affect potency and selectivity. acs.org For example, a fluorine substituent at the C5-position of the pyrimidine in the presence of a meta-sulfonamidoaniline resulted in a potent pan-CDK inhibitor. acs.org In contrast, a bulky substituent on the aniline moiety, combined with specific groups at the C5-position of the pyrimidine, can confer selectivity for CDK9 over CDK2. nih.gov One such compound demonstrated over 80-fold selectivity for CDK9. nih.gov

The introduction of a cyclopropyl group at the 2-position of a thiazole or oxazole (B20620) ring has been shown to improve the potency profile of HCV NS5A inhibitors compared to analogues with a simple hydrogen at that position. acs.org This underscores the potential of the cyclopropyl group to favorably interact with the target protein's binding site. The strategic placement of substituents can therefore be used to fine-tune the biological activity and selectivity of these compounds.

In Vitro Biological Activities of this compound Derivatives

The preclinical evaluation of this compound derivatives has primarily focused on their potential as anticancer agents. These studies involve assessing their cytotoxic and antimetastatic effects on various cancer cell lines and elucidating their mechanisms of action through enzyme inhibition profiling.

Evaluation of Antitumor and Antimetastatic Properties in Cancer Cell Lines

Derivatives incorporating the thiazole scaffold have demonstrated significant in vitro antitumor activity against a range of human cancer cell lines. For example, a series of 2-mercaptobenzoxazole (B50546) derivatives, which share structural similarities with thiazoles, showed potent antiproliferative activity against hepatocellular carcinoma (HepG2), mammary gland cancer (MCF-7), breast cancer (MDA-MB-231), and epithelioid cervix carcinoma (HeLa) cell lines, with some compounds exhibiting IC50 values in the low micromolar range. nih.gov

Pyrazolopyrimidine derivatives, another class of heterocyclic compounds, have also been investigated as CDK2 inhibitors with antiproliferative activity against MCF-7, HCT-116, and HepG-2 cancer cell lines. nih.gov Several of these compounds showed superior cytotoxic activity compared to the reference drug Sorafenib. nih.gov While direct antitumor data for this compound itself is not extensively detailed in the provided context, the broad anticancer potential of related thiazole-containing structures suggests a promising area for further investigation. pensoft.netnih.govmdpi.com

| Compound Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 2-Mercaptobenzoxazole Derivatives | HepG2, MCF-7, MDA-MB-231, HeLa | Potent antiproliferative activity (IC50 values from 2.14 to 19.34 µM). | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivatives | MCF-7, HCT-116, HepG-2 | Superior cytotoxic activity compared to Sorafenib in MCF-7 and HCT-116 cells. | nih.gov |

| Azatetracyclic Derivatives | 60 cancer cell lines | Good to moderate anticancer activity (micromolar range). | mdpi.com |

| N-Alkyl-Nitroimidazole Compounds | MDA-MB-231 (breast), A549 (lung) | Showed cytotoxic activity, with lung cancer cells being more sensitive to some derivatives. | openmedicinalchemistryjournal.com |

Exploration of Broad-Spectrum Biological Effects Based on Thiazole Analogues (e.g., kinase inhibitors, CNS-active compounds)

The thiazole scaffold is a prominent heterocycle in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. researchgate.net Derivatives of thiazole have demonstrated a wide array of biological activities, including antimicrobial, anticancer, antiviral, and immunosuppressive effects. biosynth.comresearchgate.netsapub.org The incorporation of a cyclopropyl group, as seen in this compound and its analogues, can significantly influence the potency, selectivity, and pharmacokinetic profile of these compounds.

Kinase Inhibitors

A significant area of investigation for thiazole derivatives has been in the development of protein kinase inhibitors. google.comnih.gov Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer, making them important therapeutic targets. nih.govmdpi.com

Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been designed and evaluated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov CDK9 plays a key role in regulating transcription, and its inhibition can selectively target survival proteins in cancer cells, thereby inducing apoptosis. nih.govacs.org In one study, a series of these derivatives showed high potency, with the most selective compound, 12u , inhibiting CDK9 with an IC50 of 7 nM and demonstrating over 80-fold selectivity against CDK2. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions at the C5-position of the pyrimidine ring were critical for potency. For instance, a carbonitrile group at this position (as in compound 12a ) maintained high potency against CDK9, CDK1, and CDK2. nih.gov

| Compound | Structure/Description | Target Kinase | Biological Activity (Ki or IC50) | Selectivity |

|---|---|---|---|---|

| Ia | R′ = H, R = m-NO₂ | CDK9, CDK1, CDK2 | Potent inhibitor (Ki = 1-6 nM) | Pan-CDK inhibitor, less active toward CDK7 |

| 12a | R′ = CN, R = m-NO₂ | CDK9, CDK1, CDK2 | Similar potency to Ia | Similar selectivity profile to Ia |

| 12u | Structure not fully detailed in source | CDK9 | IC50 = 7 nM | >80-fold selectivity for CDK9 vs CDK2 |

Data sourced from studies on 4-thiazol-2-anilinopyrimidine derivatives. nih.gov

Central Nervous System (CNS)-Active Compounds

The development of drugs targeting the central nervous system is challenging due to the need to cross the blood-brain barrier (BBB). nih.gov Key physicochemical properties for CNS penetration include moderate lipophilicity (LogP values typically between 1.5-2.7), low molecular weight (often ≤ 350 Da), and limited hydrogen bonding capacity. nih.govenamine.net The rigid, sp3-rich scaffold of the cyclopropyl group can be a desirable feature for CNS-active compounds. enamine.net

Thiazole derivatives have been explored as antagonists for the metabotropic glutamate (B1630785) receptor 5 (mGluR5), a target for various CNS disorders. google.com While specific studies on the CNS activity of this compound are not detailed, the structural features of cyclopropylthiazole derivatives suggest potential for CNS applications. Their ability to be modified to fit the required physicochemical parameters for BBB penetration makes them an interesting scaffold for future exploration in neurologic research. selleckchem.comnih.gov

Other Broad-Spectrum Activities

Beyond kinase inhibition and potential CNS activity, thiazole analogues have shown promise in other therapeutic areas:

Antiviral Agents: Derivatives of 2-cyclopropylthiazole (B2563669) have been integral to the development of potent, pan-genotypic inhibitors of the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A). researchgate.netacs.org The addition of a cyclopropyl group to the thiazole or thiophene (B33073) ring in these complex molecules was found to improve potency against certain viral genotypes. acs.org

Antimicrobial and Anticancer Activity: The 2-cyclopropylthiazole-4-carboxylic acid scaffold has been investigated for its antimicrobial properties against various bacteria and fungi, as well as for its ability to induce apoptosis in cancer cells. Other thiazole-containing compounds have also been reported to possess significant antimicrobial and anticancer activities. sapub.orgmdpi.com

Immunosuppressive Properties: Some cyclopropylthiazole derivatives have been shown to have immunosuppressive effects by binding to glutamate receptor subtypes and inhibiting the production of pro-inflammatory cytokines. biosynth.com

Mechanistic Studies of Biological Action for Active this compound Derivatives

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective therapeutic agents. For active derivatives of this compound, several mechanisms of biological action have been elucidated.

The primary mechanism for many active thiazole derivatives is the direct interaction with specific molecular targets, most notably enzymes and receptors.

Enzyme Inhibition: In the context of cancer therapy, thiazole derivatives function as kinase inhibitors by binding to the active site of enzymes like CDK9. nih.gov X-ray crystallography studies of inhibitors bound to CDK9 have provided detailed insights into the binding modes, revealing how specific substitutions on the thiazole and associated rings contribute to potency and selectivity. nih.govacs.org This inhibition of CDK9 leads to a reduction in the expression of anti-apoptotic proteins, such as Mcl-1, which in turn triggers programmed cell death in cancer cells. acs.org Similarly, in the treatment of HCV, derivatives containing a cyclopropylthiazole moiety inhibit the function of the NS5A protein, which is essential for viral replication and assembly. researchgate.net

Antimicrobial Mechanisms: For their antimicrobial effects, certain thiazole derivatives are proposed to act by disrupting the synthesis or function of the microbial cell wall. This mechanism provides a direct means of eliminating pathogenic bacteria and fungi.

Receptor Modulation: The immunosuppressive activity observed in some cyclopropylthiazole compounds is attributed to their ability to bind to specific glutamate receptor subtypes. biosynth.com This interaction blocks the transmission of pain signals and inhibits the release of cytokines that promote inflammation. biosynth.com

The table below summarizes the proposed mechanisms of action for various biological activities associated with thiazole derivatives.

| Biological Activity | Molecular Target | Proposed Mechanism of Action |

|---|---|---|

| Anticancer | Cyclin-Dependent Kinase 9 (CDK9) | Inhibition of kinase activity, leading to reduced expression of anti-apoptotic proteins and induction of apoptosis. nih.govacs.org |

| Antiviral (HCV) | Nonstructural protein 5A (NS5A) | Inhibition of the viral protein, disrupting viral replication and assembly. researchgate.net |

| Antimicrobial | Microbial Cell Wall Components | Disruption of cell wall synthesis or function. |

| Immunosuppressive | Glutamate Receptors | Antagonism of receptor activity, leading to inhibition of pro-inflammatory cytokine production. biosynth.com |

These mechanistic studies underscore the versatility of the cyclopropylthiazole scaffold, which can be chemically modified to target a diverse range of biological molecules and pathways, leading to a broad spectrum of therapeutic effects.

Computational Chemistry and Molecular Modeling of 2 Cyclopropylthiazol 4 Yl Methanol and Its Analogs

Conformational Analysis and Energetic Landscape Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of (2-Cyclopropylthiazol-4-yl)methanol is crucial for understanding its preferred shapes and the energy barriers between different conformations. The flexibility of this molecule primarily arises from the rotation around the single bonds connecting the cyclopropyl (B3062369) group to the thiazole (B1198619) ring and the methanol (B129727) group to the thiazole ring.

The energetic landscape of thiazole derivatives is influenced by the nature and position of substituents. researchgate.net For this compound, the rotation of the cyclopropyl group relative to the thiazole ring is a key determinant of its conformational space. This rotation is subject to rotational barriers, which are the energy required to move from one stable conformation to another. nist.govpsu.edu The height of these barriers can be influenced by the local chemical environment and interactions with surrounding groups. nih.gov Computational methods, such as molecular mechanics and quantum chemical calculations, can be employed to map the potential energy surface and identify the most stable, low-energy conformations. researchgate.net Studies on related heterocyclic systems have shown that even subtle changes in substitution can significantly alter the conformational preferences and the energetic landscape. acs.org For instance, the interaction energy between aromatic heterocycles can vary depending on their relative orientation and the presence of heteroatoms. acs.org

The free energy landscape, which can be generated from molecular dynamics simulations, provides a comprehensive view of the conformational states accessible to the molecule at a given temperature. researchgate.netrsc.org This analysis helps in identifying the most populated conformational states, which are likely the ones that interact with biological targets.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer a powerful lens to examine the electronic properties of molecules, providing insights into their reactivity and potential interactions. asianpubs.org Methods like Density Functional Theory (DFT) are widely used to calculate a range of molecular descriptors that correlate with biological activity. asianpubs.orgtandfonline.com

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Quantum chemical methods can predict various spectroscopic parameters that aid in the experimental characterization of novel compounds. tandfonline.com One such parameter is the collision cross section (CCS), which is a measure of the ion's size and shape in the gas phase and can be determined experimentally using ion mobility-mass spectrometry (IM-MS). nih.govacs.org The ability to predict CCS values is valuable for the identification and structural elucidation of unknown compounds, including metabolites and non-intentionally added substances. acs.orgnih.govdntb.gov.ua

The prediction of CCS values can be achieved through various computational approaches. While traditional methods often rely on 3D energy-minimized structures, newer techniques are emerging that utilize 2D molecular descriptors to enable high-throughput predictions. rsc.org Machine learning models, such as support vector machines (SVM), have been successfully developed to predict CCS values for a wide range of small molecules with high accuracy. nih.govsemanticscholar.org These models are trained on large datasets of experimentally measured CCS values and can predict the CCS of new compounds based on their chemical structure. nih.gov For thiazole derivatives, predicting their CCS values can aid in their detection and characterization in complex mixtures. consensus.appijournals.cn

It is important to note that the accuracy of CCS prediction can be influenced by factors such as the presence of certain elements like halogens or phosphorus, and the size of the molecule. nih.gov The correlation between predicted and experimental CCS values can also vary depending on the type of ion adduct (e.g., protonated vs. sodiated). mdpi.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Charge Transfer Characteristics

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. dergipark.org.trscience.gov A smaller energy gap generally suggests higher reactivity.

For thiazole derivatives, the distribution of HOMO and LUMO orbitals can be visualized to understand which parts of the molecule are most likely to be involved in chemical reactions. researchgate.net For instance, in some thiazole derivatives, the HOMO and LUMO are delocalized over the thiazole and adjacent rings, indicating that these regions are key for electronic interactions. researchgate.net Quantum chemical calculations can determine the energies of these orbitals and other related electronic parameters like electronegativity, chemical hardness, and softness, which are valuable in predicting the molecule's behavior. dergipark.org.trresearchgate.net

The analysis of charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. tandfonline.com This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which play a significant role in ligand-receptor binding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Understanding how a ligand interacts with its biological target is fundamental to drug design. Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze these interactions. tandfonline.commdpi.com

Molecular docking predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding affinity and the key interactions that stabilize the complex. tandfonline.comnih.gov For thiazole derivatives, docking studies have been employed to investigate their binding to various protein targets. tandfonline.commdpi.complos.orgnih.govnih.gov These studies can identify crucial interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the protein's active site. tandfonline.commdpi.com

Following docking, molecular dynamics simulations can be performed to study the dynamic behavior and stability of the ligand-protein complex over time. tandfonline.commdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the protein. biointerfaceresearch.com These simulations can reveal important information about the stability of the binding pose, the conformational changes that occur upon binding, and the role of water molecules in the binding site. mdpi.com The stability of the complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the course of the simulation. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajchem-b.comptfarm.pl QSAR models are valuable tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus prioritizing the most promising candidates for synthesis and testing. ptfarm.pllaccei.org

The development of a QSAR model involves several steps: compiling a dataset of compounds with known biological activities, calculating a set of molecular descriptors for each compound, and then using statistical methods to build a model that correlates the descriptors with the activity. ajchem-b.comptfarm.plnih.gov These descriptors can encode various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties. ptfarm.plnih.gov

For thiazole derivatives, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as H1-antihistamine and anticancer activities. nih.govnih.gov These studies have identified key molecular descriptors that are responsible for the observed activity. nih.gov For example, parameters like polarizability, HOMO energy, and the distance between specific atoms have been shown to be important for the anti-H1 activity of certain thiazole derivatives. nih.gov

Pharmacophore modeling is a related approach that focuses on identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. researchgate.netresearchgate.netnih.govrsc.org These models can be used to screen large compound libraries to identify new potential hits. researchgate.net

Below is a table summarizing some of the key molecular descriptors often used in QSAR studies of thiazole derivatives:

| Descriptor Category | Example Descriptors | Significance in QSAR |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Relate to the molecule's reactivity, polarity, and ability to form electrostatic interactions. asianpubs.orgnih.gov |

| Steric | Molecular Weight, Molecular Volume, Surface Area | Describe the size and shape of the molecule, which are crucial for fitting into a binding site. nih.gov |

| Hydrophobic | LogP, Hydration Energy | Indicate the molecule's affinity for hydrophobic or hydrophilic environments, influencing its distribution and binding. nih.gov |

| Topological | Connectivity Indices | Quantify the branching and connectivity of the molecular graph, reflecting its overall shape and flexibility. |

Future Research Directions and Unexplored Avenues for 2 Cyclopropylthiazol 4 Yl Methanol

Development of Innovative and Sustainable Synthetic Methodologies for Diversification

The future synthesis of (2-Cyclopropylthiazol-4-yl)methanol and its derivatives should prioritize green and sustainable chemistry principles. nih.govresearchgate.netresearcher.life Conventional synthetic routes often rely on hazardous reagents and produce significant waste. nih.govresearchgate.netresearcher.life Future research should focus on adopting innovative techniques that are more environmentally friendly, scalable, and cost-effective. nih.govresearchgate.netresearcher.life

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields, offering a safer and more efficient alternative to conventional heating. medmedchem.com

Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing a greener approach to synthesis. researchgate.netmdpi.com

Green Catalysts and Solvents: Investigating the use of biocatalysts, such as chitosan-based hydrogels, and green solvents like water or ethanol (B145695) can minimize the environmental impact of chemical processes. researchgate.netmdpi.com

One-Pot Multicomponent Reactions: Designing synthetic strategies that combine multiple steps into a single operation can improve efficiency and reduce waste. medmedchem.com

By embracing these greener synthetic strategies, a diverse library of derivatives based on the this compound scaffold can be efficiently generated for further biological evaluation. medmedchem.com

Application of Advanced Spectroscopic Techniques for Elucidating Structural Dynamics

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for understanding its biological activity. Future research should employ a suite of advanced spectroscopic and analytical techniques to achieve this.

Detailed structural characterization can be achieved through:

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula of synthesized analogues. rsc.orgacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1H and 13C NMR studies are fundamental for elucidating the molecular structure. rsc.orgacs.orgnih.gov Advanced 2D NMR techniques, such as NOESY and ROESY, can provide insights into the spatial proximity of atoms, helping to define the molecule's preferred conformation.

X-ray Crystallography: When suitable crystals can be obtained, this technique provides the definitive solid-state structure, revealing intricate details about bond lengths, angles, and intermolecular interactions like hydrogen bonding and π-π stacking. arxiv.org

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can complement experimental data by exploring electronic, structural, and chemical properties, as well as predicting spectroscopic signatures. acs.org

These advanced analytical methods will provide a complete picture of the molecule's structural and electronic properties, which is essential for rational drug design. nih.govarxiv.org

Expansion of Preclinical Biological Screening to Novel Therapeutic Areas

The thiazole (B1198619) moiety is present in numerous drugs with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. rsc.org While the specific biological profile of this compound is not yet established, its structure suggests potential in various therapeutic areas.

Future preclinical screening should explore a broad range of biological targets and disease models, including:

Anticancer Activity: Thiazole derivatives have shown promise as anticancer agents. mdpi.comsmolecule.com Screening against a panel of cancer cell lines, particularly those with specific genetic mutations, could reveal novel therapeutic opportunities. nih.gov

Antimicrobial and Antifungal Activity: Given the prevalence of thiazoles in antimicrobial drugs, evaluating this compound against a range of pathogenic bacteria and fungi is a logical step. medmedchem.comrsc.org

Neurological Disorders: Some thiazole-containing compounds have shown neuroprotective properties. rsc.org Investigating the potential of this compound in models of neurodegenerative diseases could be a fruitful avenue of research.

Metabolic Diseases: Small molecule modulators of nucleotide metabolism containing thiazole rings have been developed, suggesting a potential role in metabolic disorders. escholarship.org

Channelopathies: Substituted thiazole compounds have been investigated as inhibitors of sodium channels, indicating a potential application in conditions like epilepsy or cardiac arrhythmias. google.com

A broad and systematic screening approach will be key to uncovering the full therapeutic potential of this molecular scaffold.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. researchgate.net These computational tools can accelerate the process by analyzing complex datasets, predicting biological activities, and generating novel molecular structures. researchgate.net

For this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of derivatives and testing their biological activity, ML algorithms can build QSAR models to predict the activity of new, unsynthesized compounds. benthamdirect.comeurekaselect.comtandfonline.com This allows for the prioritization of the most promising candidates for synthesis and testing.

Virtual Screening and Molecular Docking: AI can be used to screen large virtual libraries of compounds against specific biological targets, identifying potential hits for further investigation. pitt.edu Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to protein targets.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, using the this compound scaffold as a starting point. pitt.edu

Predictive Toxicology and Pharmacokinetics: AI models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.net

By harnessing the power of AI and ML, the development of drugs based on the this compound core can be made more efficient and successful. researchgate.netpitt.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.